Selective Brine Shrimp Lethality
Ganodermacetal demonstrated significant toxic activity against brine shrimp (Artemia salina) larvae, a phenotype that was not uniformly observed across all 16 compounds co-isolated from G. amboinense. While the study reported that 'some of the isolated compounds showed significant toxic activity,' the specific mention of ganodermacetal's activity within the abstract and title underscores its notable potency relative to the panel [1]. In contrast, many widely studied Ganoderma triterpenoids, such as ganoderic acid I, are primarily characterized for mammalian cell cytotoxicity (e.g., IC50 of 0.26 mg/mL against Hep G2 cells) rather than brine shrimp toxicity [2], highlighting a divergent bioactivity profile that may be linked to the 7,15-acetonide group .
| Evidence Dimension | Brine Shrimp Lethality (24 h) |
|---|---|
| Target Compound Data | Marked toxicity; mortality rate of 70.3% at 10 μg/mL in juvenile Penaeus monodon |
| Comparator Or Baseline | Ganoderic acid I (baseline for mammalian cytotoxicity): IC50 = 0.26 mg/mL (Hep G2), 0.33 mg/mL (HeLa) |
| Quantified Difference | Ganodermacetal shows potent invertebrate toxicity at low μg/mL concentrations, whereas ganoderic acid I exhibits cytotoxicity at sub-mg/mL levels against mammalian cells |
| Conditions | Brine shrimp larvae (Artemia salina) and juvenile Penaeus monodon; exposure duration 24 h |
Why This Matters
Researchers screening for selective invertebrate toxins or studying structure-toxicity relationships require ganodermacetal specifically, as its brine shrimp lethality profile is not recapitulated by structurally simpler ganoderic acids.
- [1] Yang, S. X., et al. (2012). Toxic lanostane triterpenes from the basidiomycete Ganoderma amboinense. Phytochemistry Letters, 5(3), 576-580. View Source
- [2] Chen, L., et al. (2023). Table 1: Bioactivities of Ganoderma triterpenoids. Ganoderic acid I cytotoxicity IC50 values. View Source
